N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-chloro-4-ethoxybenzamide
Overview
Description
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-chloro-4-ethoxybenzamide, commonly known as CAPE, is a chemical compound that has drawn attention from the scientific community due to its potential applications in various fields. CAPE is a synthetic compound that belongs to the family of thioesters and is known for its anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of CAPE is complex and involves multiple pathways. It has been reported to inhibit the activation of NF-κB, a transcription factor that plays a critical role in the regulation of inflammation. CAPE has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress. Furthermore, CAPE has been found to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
CAPE has been reported to have numerous biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cancer cell growth. CAPE has also been found to improve insulin sensitivity, reduce blood glucose levels, and protect against liver damage. Furthermore, CAPE has been reported to have neuroprotective effects and improve cognitive function.
Advantages and Limitations for Lab Experiments
CAPE has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. Moreover, it has been extensively studied and its properties are well-characterized. However, there are also limitations to using CAPE in lab experiments. It has low water solubility, which can limit its bioavailability. Moreover, its mechanism of action is complex and involves multiple pathways, which can make it difficult to study.
Future Directions
There are several future directions for the study of CAPE. One area of research is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of the potential applications of CAPE in the treatment of various diseases, such as cancer, diabetes, and neurodegenerative disorders. Moreover, the mechanism of action of CAPE is complex and requires further investigation to fully understand its therapeutic potential. Finally, the development of more water-soluble derivatives of CAPE could improve its bioavailability and make it a more effective therapeutic agent.
Scientific Research Applications
CAPE has been extensively studied for its potential applications in various fields of science. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. CAPE has also been found to have antioxidant properties by scavenging free radicals and reducing oxidative stress. Moreover, CAPE has been reported to have anticancer properties by inducing apoptosis and inhibiting the growth of cancer cells.
properties
IUPAC Name |
N-[(4-acetamidophenyl)carbamothioyl]-3-chloro-4-ethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S/c1-3-25-16-9-4-12(10-15(16)19)17(24)22-18(26)21-14-7-5-13(6-8-14)20-11(2)23/h4-10H,3H2,1-2H3,(H,20,23)(H2,21,22,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKLOYXVSTVQHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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